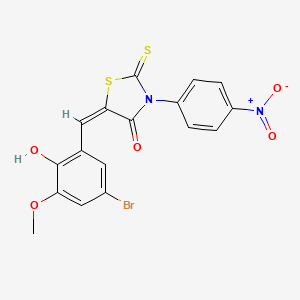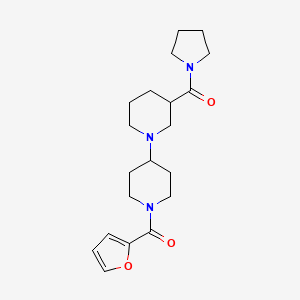![molecular formula C21H19NO5 B5492263 methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5492263.png)
methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate (MDA-19) is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic properties. This compound was first synthesized in 2004 by researchers at the University of Connecticut and has since been studied extensively for its effects on the endocannabinoid system.
Mécanisme D'action
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties.
Biochemical and Physiological Effects:
methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the regulation of immune function, the inhibition of cancer cell growth, and the reduction of inflammation and pain. methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has also been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is its selectivity for the CB2 receptor, which allows for more targeted therapeutic effects without the unwanted side effects associated with non-selective cannabinoid agonists. However, one limitation of methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is its relatively low potency compared to other synthetic cannabinoids, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate, including the development of more potent and selective CB2 agonists, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological systems beyond the endocannabinoid system. Additionally, further research is needed to fully understand the mechanisms underlying methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate's therapeutic effects and to optimize its dosing and delivery for clinical use.
Méthodes De Synthèse
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate is synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with indole-3-carboxylic acid to form an intermediate compound. This intermediate is then reacted with acetic anhydride to form the final product, methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer, inflammation, and pain. Research has shown that methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate has potent anti-inflammatory and anti-cancer effects, and may also have neuroprotective properties.
Propriétés
IUPAC Name |
methyl 1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-25-18-10-8-14(12-19(18)26-2)9-11-20(23)22-13-16(21(24)27-3)15-6-4-5-7-17(15)22/h4-13H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCZODNPSGPFSA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5492182.png)

![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5492202.png)
![2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5492205.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492213.png)
![2-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5492216.png)
![7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5492224.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-2-methylpiperidine](/img/structure/B5492230.png)
![2-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]carbonyl}benzene-1,3-diol](/img/structure/B5492235.png)
![4-benzyl-3-ethyl-1-[4-(hydroxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5492249.png)

![4-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5492281.png)
![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5492299.png)